molecular formula C19H21BrN2O3 B2979568 Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate CAS No. 312750-51-9

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate

Cat. No.: B2979568
CAS No.: 312750-51-9
M. Wt: 405.292
InChI Key: RWEZKARWHNFJDZ-UHFFFAOYSA-N
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Description

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, an acetamido group, and a bromophenyl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acetylation: The acetamido group is introduced through an acetylation reaction, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The ethyl ester group is formed through an esterification reaction, often using ethanol and a strong acid catalyst like sulfuric acid.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the bromophenyl compound with an amine, followed by the addition of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Azides, nitriles

Scientific Research Applications

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate can be compared with other similar compounds, such as:

    Ethyl 2-(2-bromophenyl)acetamide: Similar in structure but lacks the acetamido group, which may result in different chemical properties and biological activities.

    Ethyl 2-bromopropionate: Contains a bromine atom and an ester group but differs in the overall structure and functional groups.

Properties

IUPAC Name

ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-3-25-18(24)12-21-19(14-7-5-4-6-8-14)16-11-15(20)9-10-17(16)22-13(2)23/h4-11,19,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWEZKARWHNFJDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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